molecular formula C19H16FNOS B11360399 N-(4-fluorophenyl)-3-methyl-N-(thiophen-2-ylmethyl)benzamide

N-(4-fluorophenyl)-3-methyl-N-(thiophen-2-ylmethyl)benzamide

Katalognummer: B11360399
Molekulargewicht: 325.4 g/mol
InChI-Schlüssel: ADDFTGBSXPAORJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-Fluorophenyl)-3-methyl-N-[(thiophen-2-yl)methyl]benzamide is a compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound consists of a benzamide core substituted with a 4-fluorophenyl group, a thiophen-2-ylmethyl group, and a methyl group. The presence of these substituents imparts distinct chemical and biological properties to the molecule.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-3-methyl-N-[(thiophen-2-yl)methyl]benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine to form the benzamide.

    Introduction of the 4-Fluorophenyl Group: The 4-fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 4-fluoroaniline.

    Attachment of the Thiophen-2-ylmethyl Group: The thiophen-2-ylmethyl group can be attached through a Friedel-Crafts alkylation reaction using thiophen-2-ylmethanol and a suitable Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-Fluorophenyl)-3-methyl-N-[(thiophen-2-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophen-2-ylmethyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the benzamide core can be reduced to form the corresponding amine.

    Substitution: The fluorine atom on the 4-fluorophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

N-(4-Fluorophenyl)-3-methyl-N-[(thiophen-2-yl)methyl]benzamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological pathways and interactions.

    Industry: Used in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of N-(4-fluorophenyl)-3-methyl-N-[(thiophen-2-yl)methyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-(4-Fluorophenyl)-3-methyl-N-[(thiophen-2-yl)methyl]benzamide is unique due to the combination of its substituents, which impart distinct chemical and biological properties. The presence of the 4-fluorophenyl group enhances its stability and reactivity, while the thiophen-2-ylmethyl group contributes to its biological activity.

Eigenschaften

Molekularformel

C19H16FNOS

Molekulargewicht

325.4 g/mol

IUPAC-Name

N-(4-fluorophenyl)-3-methyl-N-(thiophen-2-ylmethyl)benzamide

InChI

InChI=1S/C19H16FNOS/c1-14-4-2-5-15(12-14)19(22)21(13-18-6-3-11-23-18)17-9-7-16(20)8-10-17/h2-12H,13H2,1H3

InChI-Schlüssel

ADDFTGBSXPAORJ-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC=C1)C(=O)N(CC2=CC=CS2)C3=CC=C(C=C3)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.